molecular formula C15H11F5N2O4 B3038894 (E)-ethyl 2-(cyanomethyl)-3-(2-nitro-4-(perfluoroethyl)phenyl)acrylate CAS No. 926927-44-8

(E)-ethyl 2-(cyanomethyl)-3-(2-nitro-4-(perfluoroethyl)phenyl)acrylate

Cat. No. B3038894
CAS RN: 926927-44-8
M. Wt: 378.25 g/mol
InChI Key: YDDGBMMTEJHUFA-JXMROGBWSA-N
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Description

(E)-ethyl 2-(cyanomethyl)-3-(2-nitro-4-(perfluoroethyl)phenyl)acrylate, more commonly referred to as ECNPCP, is a fluorinated organic compound that has been used in a variety of scientific research applications. It is a colorless liquid at room temperature, and is composed of a carbon backbone with several nitro and perfluoroethyl groups attached. ECNPCP has been studied for its unique properties, including its ability to act as a surfactant, as well as its potential use as a pharmaceutical agent.

Scientific Research Applications

Catalysis and Hydrogenation Reactions

(E)-Ethyl 2-(cyanomethyl)-3-(2-nitro-4-(perfluoroethyl)phenyl)acrylate: (let’s call it ENPA for brevity) has been investigated as a substrate in catalytic hydrogenation reactions. For instance, researchers have explored its conversion to amines, such as 2-amino-4-acetamino anisole (AMA) , using Raney nickel as the catalyst . Understanding the intrinsic kinetics of this transformation is crucial for reactor design and catalyst optimization.

Photocatalysis and Radical Chemistry

ENPA’s unique structure, especially the presence of the nitro group, makes it an interesting candidate for photocatalytic reactions. Researchers have studied similar nitro-substituted compounds in the presence of irradiated nitrate and nitrite ions, revealing radical chemistry pathways . Investigating ENPA’s behavior under light irradiation could provide insights into its reactivity.

properties

IUPAC Name

ethyl (E)-2-(cyanomethyl)-3-[2-nitro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F5N2O4/c1-2-26-13(23)10(5-6-21)7-9-3-4-11(8-12(9)22(24)25)14(16,17)15(18,19)20/h3-4,7-8H,2,5H2,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDGBMMTEJHUFA-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-])CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=C(C=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-])/CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F5N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-(cyanomethyl)-3-(2-nitro-4-(perfluoroethyl)phenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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